Syringotoxin B is synthesized by various strains of Pseudomonas syringae, particularly those associated with plant pathogenesis. The production of this toxin is linked to specific gene clusters, notably the syrB and syrC genes, which are essential for the biosynthesis of syringomycin and related compounds . These genes facilitate the assembly of the lipopeptide structure, enabling the bacterium to exert its toxic effects on host plants.
The synthesis of syringotoxin B involves complex biochemical pathways within Pseudomonas syringae. The key genes involved in its biosynthesis include:
The synthesis typically occurs under specific growth conditions that promote toxin production, such as nutrient-rich media supplemented with iron ions . Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to analyze and confirm the presence of syringotoxin B in culture extracts .
Syringotoxin B exhibits a complex molecular structure characterized by a peptide backbone with lipid moieties. The detailed structure includes:
The structural analysis reveals that syringotoxin B contains multiple amino acids linked via peptide bonds, along with a lipid tail that enhances its membrane permeability and biological activity .
Syringotoxin B undergoes various chemical reactions that are critical for its function as a phytotoxin. It can interact with plant cell membranes, leading to cell lysis and necrosis. The primary reactions include:
These reactions are crucial for understanding how this compound affects plant health and contributes to disease symptoms .
The mechanism of action of syringotoxin B involves several steps:
Data indicate that the concentration-dependent effects of syringotoxin B correlate with increased cellular damage and symptom severity in infected plants .
Relevant analyses have shown that these properties influence its bioactivity and stability during storage and application .
Syringotoxin B has several scientific uses:
Syringotoxin B is a cyclic lipodepsinonapeptide produced by Pseudomonas syringae pv. syringae strains pathogenic to citrus species. Its architecture comprises a hydrophilic nonapeptide backbone covalently linked to a hydrophobic 3-hydroxytetradecanoic acid tail. This amphiphilic design enables interactions with biological membranes, underpinning its bioactivity. The lipid tail length (C14) and hydroxylation at the β-position enhance membrane insertion efficiency, facilitating pore formation [1] [3] [7].
The primary peptide sequence is L-Ser → D-Dab → Gly → D-Hse → L-Orn → L-aThr → Dhb → (3-OH)Asp → (4-Cl)Thr, where:
Table 1: Amino Acid Sequence and Modifications in Syringotoxin B
Position | Amino Acid | Modification | Stereochemistry |
---|---|---|---|
1 | Ser | - | L |
2 | Dab | - | D |
3 | Gly | - | - |
4 | Hse | - | D |
5 | Orn | - | L |
6 | Thr | allo-form | L |
7 | Thr | Dehydration | - |
8 | Asp | 3-Hydroxylation | L |
9 | Thr | 4-Chlorination | L |
The C-terminal (4-Cl)Thr carboxyl group forms a macrolactone bond with the hydroxyl group of the N-terminal Ser, creating a 25-atom ring. The N-terminus of Ser is acetylated by 3-hydroxytetradecanoic acid (β-OH-C14:0), which anchors the molecule into lipid bilayers. This cyclic topology confers structural rigidity and resistance to enzymatic degradation [1] [8] [10].
Table 2: Lipid Tail Structural Features
Lipid Component | Length | Modification | Linkage Site |
---|---|---|---|
3-Hydroxytetradecanoic acid | C14 | β-Hydroxylation | N-terminal Ser |
Nuclear Magnetic Resonance (NMR) studies combined with 200 ns molecular dynamics (MD) simulations reveal environment-dependent conformational plasticity:
MD trajectories demonstrate that the β-turn is stabilized by hydrogen bonds between D-Hse₄ (C=O) and L-aThr₇ (N-H), with a distance of 2.8 ± 0.3 Å. This fold persists across simulations, suggesting its role in membrane recognition.
The conserved β-turn (residues D-Hse → L-Orn → L-aThr → Dhb) is critical for pore formation in lipid membranes. Key features include:
Table 3: Key Structural Motifs and Functional Roles
Structural Motif | Residues | Stabilizing Forces | Biological Role |
---|---|---|---|
β-turn | D-Hse₄ → L-aThr₆ → Dhb₇ | H-bonds, hydrophobic packing | Membrane insertion initiation |
Macrocyclic ring | Ser₁ – (4-Cl)Thr₉ | Ester bond | Resistance to proteolysis |
Polar face | (3-OH)Asp₈, Orn₅ | Hydrogen bonding | Ion channel coordination |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: